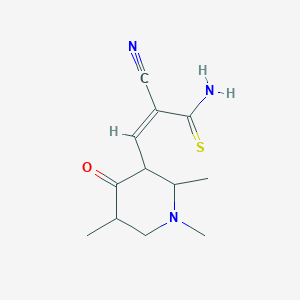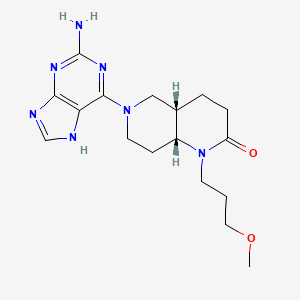![molecular formula C19H21N3O3 B5458291 2-(6-methoxy-2-naphthyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine](/img/structure/B5458291.png)
2-(6-methoxy-2-naphthyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methoxy-2-naphthyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as MNI-301 and is a potent and selective antagonist of the P2X7 receptor.
Wirkmechanismus
MNI-301 acts as an antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed on various cell types, including immune cells, neurons, and cancer cells. Activation of the P2X7 receptor has been implicated in various pathological processes, including inflammation, neurodegeneration, and cancer progression. MNI-301 blocks the activation of the P2X7 receptor, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects:
MNI-301 has been shown to have several biochemical and physiological effects, including the inhibition of ATP-induced calcium influx, the suppression of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. Additionally, MNI-301 has been found to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MNI-301 has several advantages for laboratory experiments, including its high potency and selectivity for the P2X7 receptor, as well as its ability to cross the blood-brain barrier. However, MNI-301 also has some limitations, including its relatively short half-life and the need for careful dosing due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on MNI-301, including the development of more potent and selective P2X7 receptor antagonists, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of MNI-301 in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of MNI-301 involves several steps, including the reaction of 6-methoxy-2-naphthaldehyde with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid hydrazide to form the corresponding hydrazone. This intermediate is then reacted with morpholine and subsequently purified to yield MNI-301.
Wissenschaftliche Forschungsanwendungen
MNI-301 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Additionally, MNI-301 has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-20-19(21-25-13)12-22-7-8-24-18(11-22)16-4-3-15-10-17(23-2)6-5-14(15)9-16/h3-6,9-10,18H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYFGRFNQSQISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5458213.png)
methyl]-4-methylbenzenesulfonamide](/img/structure/B5458217.png)
![9-(4-methoxy-2-methylbenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5458223.png)
![N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5458230.png)
![6-(3-hydroxypiperidin-1-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5458231.png)

![(3S*,5R*)-5-[(cyclopropylamino)carbonyl]-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxylic acid](/img/structure/B5458253.png)
![1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5458255.png)

![methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5458270.png)
![4-hydroxy-5-nitro-6-[2-(2-thienyl)vinyl]-2(1H)-pyrimidinone](/img/structure/B5458273.png)

![2-[(4-methylphenyl)thio]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5458285.png)
